molecular formula C13H14FN3S B6438831 N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 2548975-81-9

N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No. B6438831
CAS RN: 2548975-81-9
M. Wt: 263.34 g/mol
InChI Key: VZZJNQDOKKKCFY-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This particular compound has various substituents on the pyrimidine ring, including a fluorophenyl group, a methyl group, and a methylsulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, with the various substituents attached at the appropriate positions. The presence of the fluorine atom, a highly electronegative element, could significantly influence the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could make the compound relatively stable and possibly bioactive .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine, focusing on six unique applications:

Anticancer Activity

N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine has shown potential as an anticancer agent. Pyrimidine derivatives are known for their ability to inhibit various cancer cell lines by interfering with DNA synthesis and repair mechanisms. This compound, due to its structural similarity to other pyrimidine-based drugs, may exhibit similar properties, making it a candidate for further research in cancer treatment .

Antimicrobial Properties

This compound has potential antimicrobial properties. Pyrimidine derivatives have been studied for their effectiveness against a range of bacterial and fungal pathogens. The presence of the fluorophenyl and methylsulfanyl groups may enhance the compound’s ability to disrupt microbial cell walls or inhibit essential enzymes, making it a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research into pyrimidine derivatives has also highlighted their anti-inflammatory effects. N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine could potentially inhibit the production of pro-inflammatory cytokines or block inflammatory pathways, providing relief in conditions such as arthritis or other inflammatory diseases .

Antiviral Activity

The compound may possess antiviral properties, particularly against RNA and DNA viruses. Pyrimidine derivatives have been explored for their ability to inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis. This makes N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine a candidate for antiviral drug development .

Neuroprotective Effects

Pyrimidine derivatives have been investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound may help in protecting neurons from oxidative stress and apoptosis, thereby preserving cognitive function .

Cardiovascular Benefits

This compound might offer cardiovascular benefits by acting as a calcium channel blocker or through other mechanisms that promote vascular relaxation. Pyrimidine derivatives have been studied for their potential to lower blood pressure and improve heart health, making this compound a potential candidate for cardiovascular drug research .

Antidiabetic Potential

N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine could be explored for its antidiabetic potential. Pyrimidine derivatives have shown promise in modulating glucose metabolism and improving insulin sensitivity, which could be beneficial in managing diabetes .

Antioxidant Activity

The compound may exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative stress. This can be particularly useful in preventing cellular damage and aging, as well as in the treatment of diseases where oxidative stress plays a key role .

These applications highlight the diverse potential of N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine in various fields of scientific research. Each application warrants further investigation to fully understand the compound’s efficacy and safety profiles.

If you have any specific area you’d like to delve deeper into, feel free to let me know!

IntechOpen Future Journal of Pharmaceutical Sciences

Safety and Hazards

Without specific studies, it’s difficult to provide accurate information about the potential safety hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve detailed synthesis and characterization studies, investigation of its potential biological activities, and assessment of its safety profile .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3S/c1-9-7-12(17-13(16-9)18-2)15-8-10-5-3-4-6-11(10)14/h3-7H,8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZJNQDOKKKCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine

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